molecular formula C22H18N2O7S B2998796 Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518330-68-2

Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No. B2998796
M. Wt: 454.45
InChI Key: PKQRVCQBURJZFU-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate” is a complex organic compound. It contains several functional groups including a nitrophenyl group, a sulfonamide group, a furan ring, and a carboxylate ester .


Synthesis Analysis

While specific synthesis methods for this compound were not found, components of this molecule are used in various chemical reactions. For instance, 2-Methyl-5-nitrophenol is used as a reactant in the preparation of pyranocarbazole alkaloids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, the sulfonamide group, and the furan ring. These groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Research on furan and naphtho[1,2-b]furan derivatives has demonstrated their potential in synthesizing compounds with significant antimicrobial and antioxidant activities . For instance, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtha[2,1-b]furan-2-carboxamides and their evaluation for antimicrobial and antioxidant properties show the utility of such structures in medicinal chemistry (Devi et al., 2010).

Chemical Synthesis and Reactions

  • Studies on naphtho[2,1-b]furan derivatives have revealed versatile reactions for synthesizing complex molecules. For example, reactions involving 2-acyl-3-aminonaphtho[2,1-b]furan with activated methylene compounds to afford naphtho[1′,2′:4,5]furo[3,2-b]pyridine derivatives highlight the chemical flexibility and synthetic utility of the furan ring in constructing heterocyclic compounds (Badr et al., 2007).

Substituent Effects on Synthesis

  • Research on the effects of substituents on the synthesis of furan derivatives, such as the study on 4,5-dihydro-3H-naphtho[1,8-bc]furans, underscores the impact of different groups on the yield and feasibility of synthesizing furan-containing compounds. This knowledge is crucial for designing synthesis pathways for specific compounds with desired functional groups (Horaguchi et al., 1986).

properties

IUPAC Name

methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7S/c1-12-8-9-14(24(26)27)10-19(12)32(28,29)23-18-11-17-20(22(25)30-3)13(2)31-21(17)16-7-5-4-6-15(16)18/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRVCQBURJZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

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